molecular formula C7H12O4 B6602951 4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one CAS No. 2260932-18-9

4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one

Cat. No.: B6602951
CAS No.: 2260932-18-9
M. Wt: 160.17 g/mol
InChI Key: IYRREUNFUYAFIG-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one is a chemical compound with a unique structure that includes a five-membered lactone ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one typically involves the reaction of 3,3-dimethylglutaric anhydride with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired lactone .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one is unique due to its specific lactone structure and the presence of both hydroxyl and hydroxymethyl groups. This combination of functional groups provides versatility in chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-hydroxy-4-(hydroxymethyl)-3,3-dimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-6(2)5(9)11-4-7(6,10)3-8/h8,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRREUNFUYAFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OCC1(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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